Gp100 (619-627) is a peptide derived from the gp100 protein, which is a significant melanocyte-associated antigen. This peptide is particularly notable for its role in melanoma immunotherapy, as it serves as an epitope recognized by cytotoxic T lymphocytes. The sequence of gp100 (619-627) is RLMKQDFSV, and it is restricted by the Human Leukocyte Antigen A*0201, making it an important target for therapeutic strategies aimed at treating malignant melanoma .
Gp100 is classified as a melanoma-associated antigen and is involved in the synthesis of melanin in melanocytes. It was first identified as a potential tumor antigen due to its expression in melanoma cells . The peptide gp100 (619-627) specifically represents a segment of this larger protein, which consists of 661 amino acids in total.
The synthesis of gp100 (619-627) can be achieved through solid-phase peptide synthesis, a common method for producing peptides in research settings. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The purity of synthesized peptides is typically assessed using high-performance liquid chromatography, ensuring that products are greater than 95% pure .
Additionally, mass spectrometry is employed to confirm the identity of synthesized peptides, verifying their sequences and molecular weights. For gp100 (619-627), the molecular formula is C49H82N14O14S, with a molecular weight of approximately 1123.35 g/mol .
The structural characteristics can be influenced by factors such as pH and temperature, which affect the peptide's folding and stability. Understanding these properties is crucial for developing effective immunotherapies targeting this epitope.
While gp100 (619-627) itself may not undergo traditional chemical reactions like small molecules, it plays a pivotal role in biological interactions. When presented on the surface of melanoma cells in conjunction with Human Leukocyte Antigen molecules, it can elicit an immune response from T-cells. This interaction leads to T-cell activation and proliferation against melanoma cells expressing this epitope .
In clinical settings, the administration of vaccines or therapies incorporating this peptide aims to enhance T-cell responses against tumor cells, demonstrating its significance in cancer immunotherapy.
The mechanism of action for gp100 (619-627) involves its recognition by T-cells that are specific to this epitope. Upon presentation by antigen-presenting cells through Human Leukocyte Antigen A*0201 molecules, T-cells are activated. This activation leads to the proliferation and differentiation of cytotoxic T lymphocytes that specifically target and kill melanoma cells expressing the gp100 antigen .
Studies have shown that patients receiving immunotherapy targeting this epitope exhibit enhanced immune responses against melanoma tumors, highlighting its potential effectiveness in clinical applications .
Gp100 (619-627) exhibits several important physical properties relevant to its function:
These properties influence how the peptide interacts within biological systems, including its stability in various formulations used for immunotherapy.
Gp100 (619-627) has significant applications in cancer research, particularly in developing vaccines and immunotherapies for melanoma. It serves as a model antigen in studies aimed at understanding T-cell responses to tumors and evaluating new therapeutic strategies.
gp100(619-627) (RLMKQDFSV) is a human leukocyte antigen (HLA)-A0201-restricted epitope derived from glycoprotein 100, a melanocyte/melanoma differentiation antigen. This 9-mer peptide is naturally processed and presented by HLA-A0201 molecules on melanoma cells, enabling recognition by cytotoxic T lymphocytes (CTLs). Structural analyses reveal that the peptide binds within the HLA-A*0201 groove through canonical interactions: Arg1 (P1) and Leu2 (P2) serve as primary anchors, while Val9 (P9) acts as a secondary anchor [4] [8].
Table 1: HLA-A0201 Binding Metrics of gp100(619-627)*
Parameter | Native gp100(619-627) | Anchor-Modified Variants |
---|---|---|
Binding Affinity (KD) | ~15 μM | 1-5 μM |
Half-Life (t1/2) | 2-4 hours | >8 hours |
CTL Activation Threshold | Weak | Strong |
The intrinsic binding affinity of the native epitope is suboptimal (KD ~15 μM), characteristic of self-antigens subject to central tolerance. Anchor residue modifications—particularly Leu2→Met (L2M)—enhance HLA binding 3-10 fold by introducing optimal hydrophobic interactions. This increases peptide-MHC complex stability and prolongs cell surface presentation [1] [3] [5]. Such modifications exploit biochemical principles: HLA-A*0201 favors Met/Leu at P2, and engineered variants like RMMKQDFSV achieve KD values of 1-5 μM, crossing the ~10 μM threshold required for robust T-cell activation [3] [5] [7].
Anchor residue engineering is a established strategy to overcome the weak immunogenicity of self-antigens. For gp100(619-627), modifications focus on positions P2 (Leu→Met) and P9 (Val→Leu/Ile), which directly contact the HLA-A*0201 binding groove:
Table 2: Impact of Anchor Modifications on Immunogenicity
Epitope Variant | Modification | HLA Binding Affinity | T-Cell Response Magnitude |
---|---|---|---|
Native (RLMKQDFSV) | None | Low (KD ~15 μM) | Baseline |
RMMKQDFSV | L2M | High (KD ~1.5 μM) | 8-10 fold increase |
RLMKQDFSL | V9L | Moderate (KD ~5 μM) | 3-5 fold increase |
RMMKQDFSL | L2M + V9L | Very high (KD <1 μM) | 15-20 fold increase |
These "heteroclitic" peptides exhibit enhanced immunogenicity while preserving TCR recognition of the native epitope. Structural studies confirm that modifications at P2/P9 minimally alter the peptide's solvent-exposed TCR contact surface (residues 3-8), ensuring cross-reactivity with wild-type gp100 on melanoma cells [3] [7]. In recombinant viral vectors (e.g., fowlpox), minigene constructs encoding modified gp100(619-627) linked to endoplasmic reticulum-targeting signals further enhance epitope presentation by 30-50% compared to full-length antigens [1] [3].
Clinical and preclinical studies demonstrate superior immunogenicity of anchor-modified gp100(619-627) variants over the native epitope:
Table 3: Clinical Immunogenicity of gp100 Vaccines
Vaccine Construct | Patient Response Rate | Tumor Regression (with IL-2) |
---|---|---|
Native full-length gp100 | 1/7 (14%) | 0/13 |
Anchor-modified full-length | 10/14 (71%) | 0/13 |
Minigene (modified epitope) | 12/16 (75%) | 6/12 (50%) |
Mechanistically, anchor modifications overcome limitations in T-cell repertoires: the native epitope recruits only low-affinity TCRs (KD >50 μM), whereas modified versions engage diverse, high-affinity TCRs (KD 1-10 μM) capable of cross-reacting with tumor-expressed gp100 [5] [7]. This principle applies broadly to gp100 epitopes; for example, anchor optimization of gp100(209-217) (IMDQVPFSV) enhanced immunogenicity 9-fold over the native sequence (ITDQVPFSV) [1] [3].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8